[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a heterocyclic ester featuring a fused 1,2-oxazole (isoxazole) core substituted with a furan-2-yl group at position 5 and a methyl thiophene-2-carboxylate moiety at position 3. While direct pharmacological data for this compound are unavailable, structural analogs highlight its relevance in targeting enzymes or receptors influenced by heterocyclic motifs .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(12-4-2-6-19-12)17-8-9-7-11(18-14-9)10-3-1-5-16-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDRBPFGOPKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced via the cyclization of a suitable diene, while the oxazole ring can be formed through the reaction of an amino alcohol with a carboxylic acid derivative. The thiophene ring is often synthesized through the cyclization of a diene with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced to form an amino alcohol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural motifs are similar to those found in natural products, making it a candidate for studying biological pathways and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities, such as furan/oxazole cores or thiophene-based substituents:
Heterocyclic Core Comparison
- 1,2-Oxazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2-oxazole core is more strained and electron-deficient than LMM11’s 1,3,4-oxadiazole. Oxadiazoles (e.g., LMM11) are known for stronger enzyme inhibition (e.g., thioredoxin reductase), while isoxazoles may exhibit distinct binding modes due to altered ring geometry .
- Thiophene Ester vs. Benzamide/Sulfamoyl Groups: The thiophene-2-carboxylate ester in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to LMM11’s polar sulfamoyl benzamide (logP ~1.8). Thiophene’s aromaticity may confer stability against oxidative metabolism relative to benzene derivatives .
Functional Group Impact on Reactivity
- Ester vs. Amide Linkages :
Physicochemical and Pharmacokinetic Inferences
Estimated Properties
| Property | Target Compound | LMM11 | Thiophene Fentanyl |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄S (estimated) | C₂₃H₂₆N₄O₅S | C₂₄H₂₆N₂OS·HCl |
| Molecular Weight | ~314.3 g/mol | 470.5 g/mol | 434.4 g/mol (base) |
| logP (Predicted) | ~2.8 | ~1.8 | ~3.5 |
| Solubility (Water) | Low (ester dominance) | Moderate (polar groups) | Very low (high logP) |
Metabolic Considerations
Biological Activity
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 279.30 g/mol. The compound features a furan ring, an oxazole moiety, and a thiophene carboxylate group, which contribute to its unique biological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting human leukemia and breast adenocarcinoma cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| 5b | U937 | 12.50 | Inhibits cell proliferation |
| 5c | A549 | 10.38 | Modulates apoptotic signaling |
In a comparative study, compounds based on the oxazole framework exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating a potential for development as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that related furan-based compounds demonstrate moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µM) | Type |
|---|---|---|---|
| 6a | Staphylococcus aureus | 5.64 | Gram-positive |
| 6b | Escherichia coli | 8.33 | Gram-negative |
| 6c | Candida albicans | 16.69 | Fungal |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to engage with specific molecular targets within cells, potentially inhibiting enzymes or modulating signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A derivative exhibited significant apoptosis induction in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- In Vivo Studies : Animal models treated with related oxazole derivatives showed reduced tumor growth rates compared to controls, supporting the potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
